molecular formula C6H11NO2 B15324018 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one

Cat. No.: B15324018
M. Wt: 129.16 g/mol
InChI Key: UEULFQVWOCWESU-UHFFFAOYSA-N
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Description

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one is a ketone derivative featuring a tetrahydrofuran (THF) ring substituted at the 3-position and an amino group adjacent to the carbonyl. Its molecular formula is C₆H₁₁NO₂, with a molecular weight of 141.16 g/mol.

The α-amino ketone moiety is reactive, making it a candidate for further derivatization in medicinal chemistry, though its specific applications remain underexplored in the available literature.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-amino-1-(oxolan-3-yl)ethanone

InChI

InChI=1S/C6H11NO2/c7-3-6(8)5-1-2-9-4-5/h5H,1-4,7H2

InChI Key

UEULFQVWOCWESU-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one typically involves the reaction of tetrahydrofuran derivatives with amino-containing compounds under controlled conditions. One common method is the reductive amination of 3-tetrahydrofuranone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydrofuran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Findings
2-Amino-1-(tetrahydrofuran-3-yl)ethan-1-one 253682-42-7 C₆H₁₁NO₂ THF ring at position 3, α-amino ketone Discontinued; potential intermediate
2-Amino-1-(2-methylfuran-3-yl)ethan-1-one 1504604-77-6 C₇H₉NO₂ Methyl-substituted furan ring Pharmaceutical intermediate (Hairui Chemical)
2-Amino-1-(3-methylthiophen-2-yl)ethan-1-one 1379989-77-1 C₇H₉NOS Thiophene ring with methyl group Research chemical; limited safety data
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) - C₁₀H₁₂BrNO₃ Bromo-dimethoxy phenyl group Synthetic cathinone; psychoactive properties

Key Observations :

  • However, the thiophene analog’s sulfur atom may enhance metabolic stability compared to oxygen-containing heterocycles .
  • Bioactivity : bk-2C-B, a phenyl-substituted analog, demonstrates significant psychoactive effects due to its structural similarity to amphetamines, highlighting the impact of aromatic vs. aliphatic heterocycles on biological activity .
Aromatic and Piperazine Derivatives
Compound Name CAS Number Molecular Formula Key Structural Features Applications/Findings
2-Amino-2-phenyl-1-(4-phenylpiperazin-1-yl)ethan-1-one - C₁₈H₂₁N₃O Piperazine ring, phenyl group High-yield synthesis (>95%); UPLC purity >99%
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-one - C₁₀H₁₃NO₃ Dimethoxy-substituted phenyl ring Intermediate in CK1δ inhibitor synthesis
1-[3-(Dimethylamino)phenyl]ethan-1-one - C₁₀H₁₃NO Dimethylamino phenyl group Versatile applications in pharmaceuticals and materials science

Key Observations :

  • Synthetic Utility : Piperazine derivatives (e.g., compound 23 in ) are synthesized via robust protocols (e.g., Pd-catalyzed coupling), achieving high yields and purity, suggesting advantages for scalable production .
  • Electronic Effects: Methoxy and dimethylamino groups on aromatic rings enhance electron density, influencing reactivity in subsequent transformations (e.g., nucleophilic additions or cyclizations) .
Physicochemical and Toxicological Data
  • Thermal Stability : bk-2C-B undergoes pyrolysis, generating hazardous byproducts (e.g., brominated aromatic compounds), whereas THF and furan analogs lack such data, indicating a need for further study .
  • Toxicity: Limited toxicological data exist for 2-amino-1-(tetrahydrofuran-3-yl)ethan-1-one, whereas bk-2C-B is associated with neurotoxic and cardiovascular risks due to its stimulant properties .

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